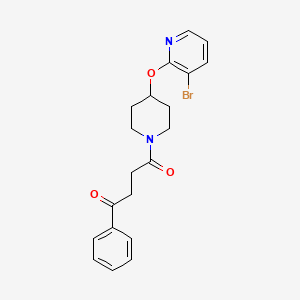

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Description

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-17-7-4-12-22-20(17)26-16-10-13-23(14-11-16)19(25)9-8-18(24)15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVCMFOXZNOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the bromopyridine and piperidine intermediates. One common method involves the reaction of 3-bromopyridine with piperidine under specific conditions to form the bromopyridinyl-piperidine intermediate. This intermediate is then reacted with 4-phenylbutane-1,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety may play a key role in binding to these targets, while the piperidine and phenylbutane-dione components contribute to the overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

- 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

- 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenyl)ethanone

Uniqueness

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is unique due to its specific combination of functional groups and structural features The presence of the bromopyridine moiety, piperidine ring, and phenylbutane-dione backbone gives it distinct chemical and biological properties compared to similar compounds

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural components suggest interactions with various biological targets, making it a candidate for further pharmacological studies. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a brominated pyridine , a piperidine ring , and a phenylbutane dione moiety. The presence of the bromine atom enhances the molecule's reactivity and potential interactions with biological targets.

The biological activity of this compound is likely mediated through its ability to interact with specific receptors or enzymes. The bromopyridine moiety may facilitate binding to aromatic residues in proteins, while the piperidine and phenylbutane dione components could enhance binding affinity and specificity. These interactions may modulate various biological pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine-based compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown activity against viruses such as HIV and HSV. In vitro studies have demonstrated that certain piperidine derivatives can inhibit viral replication and exhibit cytotoxic effects on infected cells .

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal properties. Certain piperazine derivatives have been reported to exhibit activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of the brominated pyridine may enhance these activities by improving the compound's interaction with bacterial targets.

Study on Antiviral Efficacy

A study conducted on a series of piperidine derivatives, including those structurally related to this compound, evaluated their antiviral efficacy against HIV. The results indicated that several compounds exhibited significant inhibition of viral replication at low concentrations, suggesting their potential as therapeutic agents in HIV treatment .

Investigation of Antibacterial Properties

Another investigation focused on the antibacterial properties of piperidine derivatives against common pathogens. The study found that specific modifications in the structure led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidinyloxy intermediate via nucleophilic substitution between 3-bromopyridin-2-ol and 4-hydroxypiperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Subsequent steps include coupling with a diketone precursor using coupling agents like TBTU/HOBt in anhydrous DMF with NEt₃ as a base . Key parameters for optimization:

- Temperature control : Excess heat may lead to bromopyridine decomposition; maintain 0–5°C during acylation.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity while minimizing side reactions.

- Catalyst stoichiometry : Use 1.2–1.5 equivalents of coupling agents to drive reactions to completion .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

Critical techniques include:

- 1H/13C NMR : Confirms regiochemistry of the bromopyridinyloxy group (e.g., aromatic proton shifts at δ 7.8–8.5 ppm) and diketone carbonyl signals (δ 170–180 ppm) .

- FTIR : Validates carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (650–750 cm⁻¹) .

- HPLC : Ensures >95% purity; reversed-phase C18 columns with UV detection at 254 nm are standard .

Advanced: How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). To resolve:

Orthogonal assays : Compare SPR (binding kinetics) with cell-based assays (e.g., IC50 in cancer lines) to distinguish target-specific vs. off-target effects .

Solubility adjustments : Use DMSO concentrations <0.1% to avoid artifacts in cellular assays.

Control experiments : Include structurally similar analogs (e.g., pyridine vs. pyrimidine derivatives) to isolate pharmacophore contributions .

Advanced: What computational strategies predict binding affinity with enzymatic targets?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against crystal structures of kinases or GPCRs; prioritize poses with hydrogen bonding to the bromopyridine oxygen and diketone carbonyls .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories; analyze RMSD fluctuations <2 Å for viable hits .

- QSAR modeling : Train models using logP, polar surface area, and halogen-bonding descriptors from analogs in public databases (ChEMBL, PubChem) .

Advanced: How does the piperidinyloxy group’s stereochemistry influence pharmacology?

Methodological Answer:

Stereochemistry at the piperidine nitrogen affects target engagement. For example:

- (R)-configuration : Enhances binding to serotonin receptors due to optimal spatial alignment with hydrophobic pockets.

- (S)-configuration : Favors kinase inhibition via dipole interactions with ATP-binding domains.

Experimental validation : - Resolve enantiomers using chiral HPLC (Chiralpak AD-H column).

- Test in vitro activity against isolated targets (e.g., IC50 differences >10-fold indicate stereospecificity) .

Advanced: How to mitigate side reactions during piperidine acylation?

Methodological Answer:

Common issues include diketone enolization or bromopyridine debromination. Mitigation strategies:

- Protecting groups : Temporarily block the diketone with tert-butyldimethylsilyl (TBS) ethers during acylation.

- Low-temperature reactions : Perform acylation at −20°C to suppress enolate formation.

- In situ monitoring : Use TLC (silica, ethyl acetate/hexane) to track reaction progress and quench at ~90% conversion .

Basic: What parameters ensure synthesis reproducibility?

Methodological Answer:

- Reagent purity : Use ≥98% pure starting materials (e.g., 3-bromopyridin-2-ol) to avoid competing reactions.

- Stoichiometric precision : Calibrate balances for milligram-scale couplings.

- Analytical validation : Cross-check NMR and HPLC data with published spectra (e.g., δ 4.2 ppm for piperidine CH2O in ) .

Advanced: How to design SAR studies for the diketone moiety?

Methodological Answer:

Step 1 : Synthesize analogs with modified diketone substituents (e.g., 4-fluorophenyl or cyclohexyl).

Step 2 : Evaluate bioactivity (e.g., IC50 in enzymatic assays) and logP (via shake-flask method).

Example SAR Table :

| Analog Structure | logP | IC50 (nM) | Target Selectivity |

|---|---|---|---|

| 4-Phenyl (Parent) | 3.2 | 120 | Kinase A |

| 4-(4-Fluorophenyl) | 3.5 | 85 | Kinase A/GPCR |

| 4-Cyclohexyl | 4.1 | 220 | Off-target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.